molecular formula C10H7FN2O3 B6385317 (2,4)-Dihydroxy-5-(4-fluoro-2-hydroxyphenyl)pyrimidine CAS No. 1261965-38-1

(2,4)-Dihydroxy-5-(4-fluoro-2-hydroxyphenyl)pyrimidine

Cat. No.: B6385317
CAS No.: 1261965-38-1
M. Wt: 222.17 g/mol
InChI Key: PGIBYTARHJUOMQ-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(4-fluoro-2-hydroxyphenyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-(4-fluoro-2-hydroxyphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include:

    Temperature: Moderate heating (50-100°C)

    Solvent: Polar solvents like ethanol or methanol

    Catalysts: Acid or base catalysts to facilitate the condensation and cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4)-Dihydroxy-5-(4-fluoro-2-hydroxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluoro or hydroxyl groups, leading to different derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-fluoro-2-hydroxyphenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(4-fluoro-2-hydroxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydroxyl and fluoro groups can influence its binding affinity and reactivity with enzymes or receptors. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-hydroxyphenylboronic acid
  • 4-Fluoro-2-hydroxyacetophenone
  • 4-Fluoro-2-hydroxybenzeneboronic acid

Uniqueness

(2,4)-Dihydroxy-5-(4-fluoro-2-hydroxyphenyl)pyrimidine is unique due to its specific combination of hydroxyl and fluoro substituents on the pyrimidine ring. This combination can influence its chemical reactivity and potential applications, making it distinct from other similar compounds. For example, the presence of both hydroxyl and fluoro groups can enhance its binding affinity to certain molecular targets, potentially leading to unique biological activities.

Properties

IUPAC Name

5-(4-fluoro-2-hydroxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-5-1-2-6(8(14)3-5)7-4-12-10(16)13-9(7)15/h1-4,14H,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIBYTARHJUOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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